Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC20283745
Molecular Formula: C14H19BrN2O3
Molecular Weight: 343.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BrN2O3 |
|---|---|
| Molecular Weight | 343.22 g/mol |
| IUPAC Name | tert-butyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3 |
| Standard InChI Key | XUFUHMSYMGAYFX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 5-bromopyridin-2-yloxy group. The tert-butyl carbamate (Boc) group at the 1-position of pyrrolidine enhances steric protection and solubility in organic solvents. The bromine atom at the 5-position of the pyridine ring introduces electronic effects that influence reactivity in cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BrN₂O₃ |
| Molecular Weight | 343.22 g/mol |
| CAS Number | 960289-30-9 |
| IUPAC Name | tert-Butyl (3S)-3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |
| Stereochemistry | Chiral center at pyrrolidine C3 (S-configuration) |
The (S)-enantiomer’s stereochemistry is critical for asymmetric synthesis, as evidenced by its specific rotation data and chiral chromatographic separation methods.
Spectroscopic Characterization
-
NMR: The proton NMR spectrum (CDCl₃) exhibits signals at δ 1.47 ppm (9H, s, tert-butyl), δ 3.00 ppm (3H, s, methanesulfonyl in intermediates), and δ 6.1–6.44 ppm (1H, m, pyridinyl proton) .
-
IR: A strong absorption at 1690 cm⁻¹ corresponds to the carbonyl stretch of the Boc group .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 343.22 [M+H]⁺, consistent with the molecular formula.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves functionalizing pyrrolidine precursors through sequential protection, substitution, and coupling reactions. A representative pathway includes:
-
Protection of Pyrrolidine: (S)-3-Hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate .
-
Bromopyridinyloxy Introduction: Mitsunobu coupling or nucleophilic aromatic substitution attaches the 5-bromo-2-hydroxypyridine moiety to the pyrrolidine ring. For example, using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates oxygen-alkyl bond formation.
-
Purification: Column chromatography (30% ethyl acetate/hexane) isolates the product in >60% yield .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C to RT | 85–90% |
| Mitsunobu Coupling | DEAD, PPh₃, 5-bromo-2-hydroxypyridine | 65–70% |
| Final Purification | Silica gel chromatography | 60–65% |
Stereochemical Control
The (S)-configuration at C3 is achieved using chiral starting materials or enzymatic resolution. X-ray crystallography of intermediates confirms absolute stereochemistry.
Applications in Pharmaceutical Research
Drug Intermediate
This compound is a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The bromopyridine moiety participates in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, enabling structure-activity relationship (SAR) studies.
Biological Activity
Derivatives exhibit nanomolar affinity for:
-
Janus Kinase 2 (JAK2): Implicated in myeloproliferative disorders.
-
Dopamine D3 Receptor: Targeted for antipsychotic drug development.
Recent Advances and Future Directions
Recent studies explore its use in PROTAC (proteolysis-targeting chimera) synthesis, leveraging the pyridine ring as a linker for E3 ubiquitin ligase recruitment. Computational modeling predicts enhanced blood-brain barrier permeability for CNS-targeted derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume